molecular formula C12H16FN3O3 B13935789 tert-Butyl 3-fluoro-2-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

tert-Butyl 3-fluoro-2-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No.: B13935789
M. Wt: 269.27 g/mol
InChI Key: MYSVGMVTHCQMQU-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine-7(8H)-carboxylic acid, 3-fluoro-2-formyl-5,6-dihydro-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural framework .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multi-step reactions. One common method includes the iodine-catalyzed synthesis via one-pot three-component condensations. This method involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyrazine derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazine-7(8H)-carboxylic acid, 3-fluoro-2-formyl-5,6-dihydro-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, tert-butyl isocyanide, and various oxidizing and reducing agents. The reaction conditions often involve heating, the use of solvents like dimethyl sulfoxide (DMSO), and the presence of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazine-7(8H)-carboxylic acid, 3-fluoro-2-formyl-5,6-dihydro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. These compounds often act as enzyme inhibitors, binding to the active site of enzymes and preventing their normal function. This can lead to the disruption

Properties

Molecular Formula

C12H16FN3O3

Molecular Weight

269.27 g/mol

IUPAC Name

tert-butyl 3-fluoro-2-formyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C12H16FN3O3/c1-12(2,3)19-11(18)15-4-5-16-9(6-15)14-8(7-17)10(16)13/h7H,4-6H2,1-3H3

InChI Key

MYSVGMVTHCQMQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC(=C2F)C=O)C1

Origin of Product

United States

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